1,1-Difluoro-2-methylpropan-2-amine

Vue d'ensemble

Description

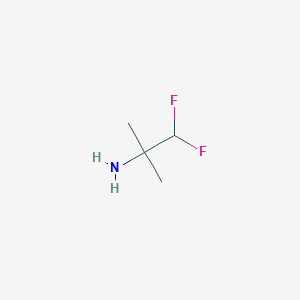

1,1-Difluoro-2-methylpropan-2-amine is a chemical compound with the molecular formula C4H9F2N It is characterized by the presence of two fluorine atoms and an amine group attached to a methyl-substituted propane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoro-2-methylpropan-2-amine typically involves the fluorination of 2-methylpropan-2-amine. One common method is the reaction of 2-methylpropan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Difluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.

Major Products Formed:

Substitution: Products include iodinated or brominated derivatives.

Oxidation: Products include nitroso or nitro derivatives.

Reduction: Products include simpler amines or hydrocarbons.

Applications De Recherche Scientifique

Scientific Research Applications

1,1-Difluoro-2-methylpropan-2-amine has several notable applications across different scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a crucial intermediate in synthesizing more complex fluorinated organic compounds. Its unique structure allows for diverse substitution reactions, enabling the formation of various derivatives.

Biology

- Biological Activity Studies: The compound is under investigation for its potential interactions with biomolecules. Preliminary studies suggest it may influence enzyme activity and receptor binding, making it a candidate for therapeutic applications .

Medicine

- Pharmaceutical Applications: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient. Notably, it has shown promise in:

- Antitumor Activity: Acting as a selective antagonist of N-cadherin, implicated in tumor progression and metastasis, demonstrating anti-tumor and anti-angiogenic properties in vitro.

- Neuropharmacological Potential: Its ability to penetrate the blood-brain barrier suggests applications in treating neurodegenerative diseases such as Alzheimer's.

Industry

- Development of Specialty Chemicals: The compound is utilized in producing specialty chemicals with unique properties due to its fluorinated structure. This includes applications in materials science where specific reactivity or stability is required.

Case Studies

Several documented studies highlight the effects and applications of this compound:

Antitumor Activity:

A study indicated that this compound acts as a selective antagonist of N-cadherin. It exhibited significant anti-tumor effects in vitro by inhibiting cell migration associated with cancer progression.

Neuropharmacological Applications:

Research shows that this compound may influence neurotransmitter systems, suggesting potential therapeutic uses for neurodegenerative conditions. Its capacity to cross the blood-brain barrier enhances its pharmacological prospects.

Enzymatic Studies:

Investigations into enzyme interactions revealed that this compound can significantly alter enzyme kinetics. Such studies provide insights into its pharmacodynamics and potential therapeutic mechanisms.

Mécanisme D'action

The mechanism of action of 1,1-difluoro-2-methylpropan-2-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1,1-Difluoroethane: A simpler fluorinated compound with similar reactivity.

2,2-Difluoropropane: Another fluorinated alkane with comparable properties.

1,1,1-Trifluoro-2-methylpropan-2-amine: A related compound with an additional fluorine atom.

Uniqueness: 1,1-Difluoro-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and an amine group in a methyl-substituted propane framework makes it a versatile intermediate for various synthetic applications and research studies.

Activité Biologique

1,1-Difluoro-2-methylpropan-2-amine (DFMPA) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DFMPA, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHFN

SMILES Notation : CC(C)(C(F)F)N

InChIKey : SYTBFGGNMOJFEU-UHFFFAOYSA-N

The compound features two fluorine atoms attached to the first carbon of a propanamine backbone, which enhances its lipophilicity and metabolic stability. The presence of the amine group allows for hydrogen bonding and ionic interactions with biological targets, making DFMPA a candidate for various pharmacological applications.

DFMPA's biological activity primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms increase the compound's binding affinity to these targets, potentially modulating their activity. This mechanism is crucial for its pharmacological effects, which may include:

- Enzyme Inhibition : DFMPA may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It can interact with receptors that play roles in neurotransmission and other physiological processes.

Biological Activity Overview

Research indicates that DFMPA exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.

- Neuropharmacological Effects : Given its structural similarity to other amines known to affect the central nervous system, DFMPA may influence neurochemical pathways.

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, suggesting that DFMPA may also possess this capability .

Table 1: Summary of Biological Activities

Case Study Example

A study investigating the structure-activity relationship (SAR) of fluorinated amines highlighted that compounds similar to DFMPA exhibit enhanced binding affinities to certain receptors compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine could be a strategic modification for developing new therapeutics targeting neurological disorders .

Safety and Toxicology

DFMPA is classified as harmful if swallowed and causes skin irritation. These safety concerns necessitate careful handling in laboratory settings and further toxicological studies to assess its safety profile comprehensively .

Propriétés

IUPAC Name |

1,1-difluoro-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBFGGNMOJFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.